molecular formula C20H20N4O2 B2901152 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one CAS No. 2319838-71-4

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one

Numéro de catalogue: B2901152
Numéro CAS: 2319838-71-4
Poids moléculaire: 348.406
Clé InChI: XWPBIZMKVXCEOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one ( 2319838-71-4) is a synthetic organic compound with a molecular formula of C20H20N4O2 and a molecular weight of 348.40 g/mol . This molecule is characterized by a unique hybrid structure incorporating a biphenyl ether group linked to an azetidine ring, which is further functionalized with a 1,2,4-triazole moiety . The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its extensive spectrum of biological activities . Derivatives of 1,2,4-triazole have been widely investigated for their potential as antibacterial, antifungal, antitubercular, anticonvulsant, and anti-inflammatory agents . The presence of this heterocycle, combined with the azetidine and biphenyl groups, makes this compound a valuable intermediate for drug discovery and development. Researchers can utilize it as a key building block for constructing more complex molecular hybrids, particularly in the search for new pharmacologically active agents . Its mechanism of action in research settings is typically explored in the context of these hybrid molecules, which may involve dual-targeting strategies to overcome antibiotic resistance or enhance efficacy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

2-(4-phenylphenoxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(23-10-16(11-23)12-24-15-21-14-22-24)13-26-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBIZMKVXCEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural and functional similarities/differences between the target compound and related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Synthesis Highlights
Target Compound 1H-1,2,4-triazole, azetidine, biphenyl-oxy, ethanone ~450 (estimated) Triazole, azetidine, biphenyl ether Likely click chemistry, ring-closing
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone () Furazan (1,2,5-oxadiazole), triazole, ethanone 235.21 Oxadiazole, triazole Multi-step heterocycle coupling
(3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(4-iodophenyl)methanone () Biphenyl-oxy, pyrazole, iodophenyl, ethanone 512.31 Pyrazole, halogenated aryl Etherification, halogenation
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one () Triazole, methoxyphenylmethyl, ethanone 231.25 Triazole, methoxy Click chemistry, alkylation
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole () Bis-imidazole, triazole ~500 (estimated) Imidazole, triazole One-pot synthesis with CAN catalyst

Key Observations

Triazole vs. Imidazole-containing analogs () exhibit broader aromatic surfaces, which could enhance DNA intercalation but reduce solubility .

Azetidine vs. Four-membered rings like azetidine are less common than five- or six-membered analogs, possibly reducing metabolic degradation .

Biphenyl-oxy Group :

  • The biphenyl-oxy moiety in the target and enhances lipophilicity, favoring membrane penetration but risking CYP450-mediated oxidation .
  • Fluorine and iodine substitutions in may increase halogen bonding but add steric bulk .

Synthetic Strategies :

  • CAN-catalyzed one-pot synthesis () is efficient for multi-heterocycle systems, whereas click chemistry () offers modularity for triazole formation .

Biological Activity Predictions :

  • Structural similarity analysis () suggests a ~30% probability of shared bioactivity between the target and triazole-containing analogs (e.g., antifungal or kinase inhibition) .
  • QSAR models () indicate that substituent variation (e.g., azetidine vs. pyrazole) significantly impacts activity profiles .

Q & A

Basic Research: What are the standard synthetic protocols for preparing this compound, and how can purity be validated?

Methodological Answer:
The synthesis typically involves three key steps: (1) formation of the azetidine ring via cyclization of a halogenated precursor, (2) coupling of the 1,2,4-triazole moiety using a nucleophilic substitution reaction, and (3) introduction of the biphenyloxy group via etherification under basic conditions (e.g., K₂CO₃ in DMF) . Purification is achieved through column chromatography or recrystallization. To validate purity, combine analytical techniques:

  • TLC (Rf comparison with standards) .
  • HPLC (≥95% peak area threshold) .
  • ¹H/¹³C NMR (peak integration and absence of extraneous signals) .

Basic Research: How can the structural integrity of intermediates and the final compound be confirmed?

Methodological Answer:
Use spectroscopic and crystallographic methods:

  • FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone group) .
  • NMR to assign protons (e.g., azetidine methylene protons at δ 3.5–4.0 ppm; triazole protons at δ 7.8–8.2 ppm) .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond angles .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research: What strategies optimize reaction yields for the triazole-azetidine coupling step?

Methodological Answer:
Yield optimization requires controlled conditions:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • pH/temperature control : Maintain pH 7–8 and 60–80°C to minimize side reactions .

Advanced Research: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigate this by:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and positive controls (e.g., fluconazole for antifungal tests) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates .
  • Mechanistic studies : Compare target binding affinity (e.g., CYP51 inhibition for antifungal activity) via surface plasmon resonance (SPR) .
  • Meta-analysis : Cross-reference data from structurally analogous triazole-azetidine derivatives to identify trends .

Advanced Research: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:
Use in silico tools to model:

  • Lipophilicity (LogP) : Predict membrane permeability via Molinspiration or SwissADME .
  • Metabolic stability : Simulate cytochrome P450 interactions using AutoDock Vina .
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity .
  • Solubility : COSMO-RS calculations to estimate aqueous solubility . Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Advanced Research: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:
Focus on modular modifications:

  • Azetidine ring : Substitute with pyrrolidine or piperidine to assess ring size impact on target binding .
  • Biphenyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Triazole moiety : Replace 1,2,4-triazole with 1,2,3-triazole to evaluate heterocycle specificity .
  • Ethanone linker : Test ketone bioisosteres (e.g., amides) for improved solubility .
    Assay modified compounds against primary targets (e.g., fungal CYP51 or cancer-related kinases) and use SPR or ITC for binding affinity quantification .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:
Follow acute toxicity guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .
  • Emergency measures : Maintain activated charcoal for accidental ingestion and eye wash stations .

Advanced Research: How to assess the compound’s potential for off-target effects in biological systems?

Methodological Answer:
Employ multi-omics approaches:

  • Proteomics : Use affinity pulldown assays with mass spectrometry to identify unintended protein interactions .
  • Transcriptomics : Perform RNA-seq on treated cells to detect aberrant gene expression .
  • Phenotypic screening : Test in zebrafish or C. elegans models for developmental toxicity .
    Cross-validate findings with kinase inhibitor panels (e.g., DiscoverX) to pinpoint off-target kinases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.